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Introduction
The urokinase-type plasminogen activator receptor (uPAR) is a key player in the tumor

microenvironment, deeply involved in processes of invasion and metastasis.[1][2] As a

glycosylphosphatidylinositol (GPI)-anchored protein, uPAR's expression is low in most healthy

tissues but significantly upregulated in numerous aggressive cancers, including breast,

prostate, colorectal, and bladder cancer.[3][4][5] This differential expression, coupled with its

role in cancer progression, makes uPAR an exceptional target for the development of

theranostic agents—compounds that unite diagnostic imaging and targeted radionuclide

therapy on a single molecular platform.

uPAR-targeted theranostics employ a specific ligand, typically a peptide or antibody, which is

chelated and labeled with a radionuclide. By switching the radionuclide, the same ligand can be

used for either diagnostic imaging (with a positron or gamma emitter) or for therapy (with a beta

or alpha emitter). This approach allows for pre-therapeutic patient stratification through

imaging, ensuring that only patients with sufficient target expression receive the targeted

therapy, thereby personalizing cancer treatment.

This document provides a detailed overview of the applications, quantitative data, and

experimental protocols for uPAR-targeting radiopharmaceuticals.
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Application Notes
Diagnostic Imaging with uPAR-Targeting
Radiopharmaceuticals
Non-invasive imaging of uPAR expression provides critical information about tumor

aggressiveness, metastatic potential, and prognosis. Positron Emission Tomography (PET) is

the primary modality for this purpose, offering high sensitivity and quantitative assessment of

radiotracer uptake.

Key Ligands: The most extensively studied uPAR-targeting ligand is the 9-mer peptide

AE105 and its derivatives. AE105 is conjugated with a chelator, most commonly DOTA

(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable stable radiolabeling.

Radionuclides for PET Imaging:

Copper-64 (⁶⁴Cu): With a half-life of 12.7 hours, ⁶⁴Cu is well-suited for peptide-based

imaging, allowing for scans at later time points (e.g., 24 hours post-injection) to achieve

high tumor-to-background contrast. 64Cu-DOTA-AE105 is the most prominent uPAR PET

tracer and has been evaluated in first-in-human clinical trials.

Gallium-68 (⁶⁸Ga): Its short half-life (68 minutes) and generator-based availability make it

convenient for clinical PET imaging.

Zirconium-89 (⁸⁹Zr): With a long half-life of 78.4 hours, ⁸⁹Zr is ideal for labeling antibodies,

such as the anti-uPAR antibody MNPR-101, allowing for imaging at several days post-

injection when optimal tumor accumulation is achieved.

Clinical Significance: uPAR PET imaging can identify primary tumors and metastatic lesions.

High uptake of uPAR-targeted tracers has been observed in prostate, bladder, and breast

cancer patients, and this uptake correlates with the aggressiveness of the disease. This

allows for improved cancer staging and risk stratification.

Radionuclide Therapy with uPAR-Targeting
Radiopharmaceuticals
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The therapeutic component of the uPAR theranostic platform involves labeling the targeting

ligand with a cytotoxic radionuclide. This approach delivers a high radiation dose directly to

cancer cells expressing uPAR, while minimizing damage to healthy tissues.

Key Ligands: DOTA-conjugated AE105 is also the leading ligand for therapeutic applications.

Efforts are ongoing to improve its pharmacokinetic properties, for instance, by adding an

albumin-binding entity to prolong its circulation time and enhance tumor uptake.

Radionuclides for Therapy:

Lutetium-177 (¹⁷⁷Lu): As a β⁻-emitter with a half-life of 6.7 days, ¹⁷⁷Lu is a well-established

therapeutic radionuclide. 177Lu-DOTA-AE105 has demonstrated significant therapeutic

efficacy in preclinical models of colorectal and prostate cancer, reducing tumor growth and

inhibiting metastasis.

Bismuth-213 (²¹³Bi) & Actinium-225 (²²⁵Ac): These are α-emitters. Alpha particles have a

short range and high linear energy transfer, making them extremely potent for killing

cancer cells, including micrometastases. Preclinical studies have explored their use with

uPAR-targeting ligands.

Therapeutic Efficacy: Preclinical studies have shown that uPAR-targeted radionuclide

therapy can lead to a significant reduction in tumor size and the number of metastatic

lesions. For example, treatment with 177Lu-DOTA-AE105 resulted in a longer metastatic-

free survival in a mouse model of prostate cancer. This sets the stage for future clinical

translation of uPAR-targeted therapies.

Data Presentation
Table 1: Binding Affinities of Selected uPAR-Targeting
Radiopharmaceuticals
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Compound
Targeting
Moiety

Binding
Affinity (K D or
IC₅₀)

Cell Line /
Method

Reference(s)

AE105 Peptide K D ≈ 0.4 nM Human uPAR

[177Lu]Lu-

DOTA-AE105
Peptide K D = 20 ± 1 nM HEK-uPAR cells

[177Lu]Lu-uPAR-

05

Peptide (with

albumin binder)
K D = 10 ± 5 nM HEK-uPAR cells

IRDye800CW-

AE344
Peptide

IC₅₀ = 20 ± 2.0

nM

Surface Plasmon

Resonance

MNPR-101-DFO Antibody
High Affinity (not

quantified)

uPAR-expressing

cells

Table 2: Preclinical In Vivo Tumor Uptake of uPAR-
Targeting Radiopharmaceuticals
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Radiopharmac
eutical

Tumor Model
(Cell Line)

Uptake (%ID/g
± SD)

Time Post-
Injection (p.i.)

Reference(s)

64Cu-DOTA-

AE105

Glioblastoma

(U87MG)
10.8 ± 1.5 4.5 h

64Cu-DOTA-

AE105

Breast (MDA-

MB-435, uPAR-

neg)

1.2 ± 0.6 4.5 h

64Cu-CB-TE2A-

AE105

Glioblastoma

(U87MG)
3.5 ± 0.8 1 h

89Zr-Df-ATN-291
Glioblastoma

(U87MG)
> 20 120 h

89Zr-Df-ATN-291
Prostate (LNCaP,

uPA-low)
< 10 120 h

[177Lu]Lu-

DOTA-AE105

Colorectal (HT-

29)
~2.5 4 h

[177Lu]Lu-uPAR-

11
HEK-uPAR ~16 4 h

%ID/g = percentage of injected dose per gram of tissue.

Table 3: Clinical PET Imaging Data of 64Cu-DOTA-AE105
(1 hour p.i.)

Cancer
Type

N
SUVmean ±
SD

SUVmax ±
SD

Tumor-to-
Muscle
Ratio

Reference(s
)

Prostate 4 2.65 ± 0.38 9.59 ± 2.06 15.22

Urothelial 3 2.45 ± 2.0 4.56 ± 1.99 11.90

Breast 3 1.24 ± 0.15 3.56 ± 0.60 8.91

SUV = Standardized Uptake Value.
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Mandatory Visualizations
Caption: uPAR signaling cascade promoting cancer progression.
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Preclinical Development

Clinical Application

1. Ligand Design
(e.g., AE105 peptide)

2. Chelator Conjugation
(e.g., DOTA)

3. Radiolabeling

4. In Vitro Validation
(Binding Affinity, Stability)

6a. Diagnostic Imaging
(PET/CT with ⁶⁴Cu)

Diagnostic
Isotope

6b. Radionuclide Therapy
(with ¹⁷⁷Lu)

Therapeutic
Isotope

5. In Vivo Studies
(Biodistribution, Efficacy)

7. Patient Stratification

uPAR Positive

uPAR Negative
(Alternative Treatment)

8. Treatment Monitoring

Follow-up Scans
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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